2,5-Dibromothiazole-4-carboxylic acid

Description

Molecular Architecture and Crystallographic Analysis

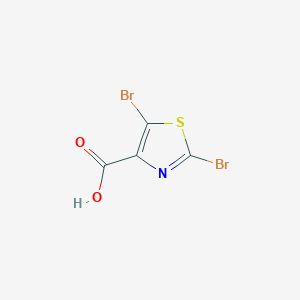

2,5-Dibromothiazole-4-carboxylic acid possesses a distinctive molecular architecture characterized by a five-membered thiazole ring containing sulfur and nitrogen heteroatoms, with bromine substituents at positions 2 and 5, and a carboxylic acid group at position 4. The molecular formula C4HBr2NO2S corresponds to a molecular weight of 286.93 grams per mole, establishing it as a relatively dense halogenated heterocycle. The compound's structural identity is confirmed through its Chemical Abstracts Service number 943735-44-2 and its systematic International Union of Pure and Applied Chemistry name: 2,5-dibromo-1,3-thiazole-4-carboxylic acid.

The molecular geometry exhibits planar characteristics typical of aromatic thiazole systems, with the carboxylic acid group extending from the carbon at position 4 of the heterocyclic ring. The presence of two bromine atoms significantly influences the electronic distribution within the molecule, creating substantial steric and electronic effects that impact both intramolecular and intermolecular interactions. The compound's canonical Simplified Molecular Input Line Entry System notation, C1(=C(SC(=N1)Br)Br)C(=O)O, clearly illustrates the connectivity pattern and spatial arrangement of functional groups within the molecular framework.

Crystallographic studies of related dibromothiazole compounds provide insight into the structural behavior of halogenated thiazole systems. Research on 2,4-dibromothiazole reveals interesting crystallographic phenomena, including molecular disorder in crystal structures where molecules can adopt different orientations within the lattice. The orthorhombic crystal system with space group Fmm2 demonstrates how bromine substitution patterns influence solid-state packing arrangements. Although specific crystallographic data for this compound remains limited in the available literature, the structural principles governing dibromothiazole compounds suggest similar geometric constraints and intermolecular interactions.

The International Chemical Identifier key BJOOXANOAMTJPK-UHFFFAOYSA-N serves as a unique molecular fingerprint, enabling precise identification across chemical databases and research platforms. The compound's molecular density prediction of 2.451 ± 0.06 grams per cubic centimeter reflects the significant contribution of bromine atoms to the overall molecular mass and packing efficiency. These structural characteristics collectively establish this compound as a well-defined chemical entity with predictable geometric and electronic properties.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound relies on multiple analytical techniques to confirm structural identity and assess purity levels. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns associated with the thiazole ring system and carboxylic acid functionality. The compound's unique electronic environment, influenced by electron-withdrawing bromine substituents and the carboxylic acid group, generates distinctive spectroscopic signatures that facilitate unambiguous identification.

Mass spectrometry analysis reveals molecular ion peaks consistent with the molecular weight of 286.93 grams per mole, with characteristic fragmentation patterns reflecting the loss of bromine atoms and carboxylic acid groups under ionization conditions. The presence of bromine isotopes (79Br and 81Br) creates distinctive isotopic patterns in mass spectra, providing additional confirmation of molecular composition and structural integrity. These isotopic signatures serve as reliable indicators for quality control and purity assessment in synthetic preparations.

Infrared spectroscopy demonstrates characteristic absorption bands corresponding to carboxylic acid carbonyl stretching, typically observed in the 1700-1750 wavenumber region, along with broad hydroxyl stretching associated with the carboxylic acid proton. The thiazole ring system contributes distinctive aromatic carbon-carbon and carbon-nitrogen stretching frequencies, while carbon-bromine bonds exhibit characteristic low-frequency vibrations that confirm halogen substitution patterns. The combination of these spectroscopic features provides comprehensive structural verification and enables monitoring of chemical transformations involving this compound.

Advanced spectroscopic techniques, including two-dimensional nuclear magnetic resonance experiments, facilitate detailed assignment of individual atomic positions within the molecular framework. The electron-deficient nature of the thiazole ring, enhanced by bromine substitution, results in characteristic downfield chemical shifts for ring carbons and influences coupling patterns between adjacent nuclei. These spectroscopic parameters collectively establish a comprehensive analytical profile that supports reliable identification and quantification of this compound in complex mixtures.

Thermodynamic Stability and Phase Behavior

The thermodynamic properties of this compound reflect the stabilizing influence of aromatic character within the thiazole ring system, combined with the electronic effects of bromine substitution and carboxylic acid functionality. Melting point determination reveals a relatively low transition temperature of 84 degrees Celsius, indicating moderate intermolecular forces in the solid state. This thermal behavior suggests that hydrogen bonding between carboxylic acid groups and van der Waals interactions between bromine atoms contribute to crystal stability without creating excessively strong intermolecular networks.

Predicted boiling point calculations estimate a value of 387.1 ± 27.0 degrees Celsius, reflecting the compound's molecular weight and polarizability characteristics. The substantial difference between melting and boiling points indicates a relatively wide liquid range, suggesting potential for various experimental applications requiring elevated temperatures. The predicted density of 2.451 ± 0.06 grams per cubic centimeter demonstrates the significant contribution of bromine atoms to overall molecular density and packing efficiency in condensed phases.

Thermal stability considerations require careful attention to storage conditions, with recommended preservation under inert atmospheres (nitrogen or argon) at temperatures between 2 and 8 degrees Celsius. These storage requirements reflect potential decomposition pathways involving decarboxylation or debromination reactions at elevated temperatures or in the presence of moisture and oxygen. The compound's solid-state stability under appropriate conditions enables long-term storage and handling for research applications.

Phase behavior analysis indicates that this compound exists as a crystalline solid under standard laboratory conditions, with sufficient thermal stability for routine synthetic manipulations. The transition from solid to liquid phase occurs at the relatively accessible melting point, facilitating purification through recrystallization techniques and enabling various synthetic transformations. Understanding these thermodynamic properties provides essential guidance for experimental design and handling protocols in research applications.

Solubility Profile and Partition Coefficients

The solubility characteristics of this compound demonstrate complex behavior influenced by the polar carboxylic acid group, the aromatic thiazole ring, and hydrophobic bromine substituents. Computational predictions using different solubility models yield varying estimates, reflecting the challenge of accurately predicting solubility for compounds containing both hydrophilic and lipophilic functional groups. The Extended Connectivity Fingerprint-based model predicts moderate solubility with values of 0.0541 milligrams per milliliter (0.000188 molar concentration), classifying the compound as soluble.

Alternative predictive models provide different solubility estimates, with the Ali method calculating 0.0196 milligrams per milliliter (0.0000682 molar concentration) and categorizing the compound as moderately soluble. The SILICOS-IT algorithm predicts higher solubility at 1.23 milligrams per milliliter (0.0043 molar concentration), maintaining a soluble classification. These variations in predicted values highlight the inherent complexity of solubility prediction for polyfunctional molecules and emphasize the importance of experimental validation.

Partition coefficient analysis reveals the compound's amphiphilic character through various computational approaches. The integrated Lipophilicity assessment method yields a log P value of 1.25, while the Extended Connectivity Fingerprint approach predicts 2.86. The Wildman-Crippen method calculates 2.37, and the Moriguchi algorithm estimates 0.91, with the consensus value settling at 2.08. These partition coefficient predictions indicate moderate lipophilicity, suggesting the compound can partition into both aqueous and organic phases depending on experimental conditions.

The diverse solubility and partitioning predictions reflect the molecular complexity arising from competing hydrophilic and hydrophobic interactions. The carboxylic acid group provides hydrogen bonding capability and ionization potential, enhancing aqueous solubility under appropriate pH conditions. Conversely, the brominated thiazole ring contributes hydrophobic character that favors organic solvent solubility. This dual nature makes this compound suitable for applications requiring controlled distribution between different phases, such as extraction procedures and biphasic reaction systems.

Acid-Base Behavior and Potentiometric Constant Determination

The acid-base properties of this compound are dominated by the carboxylic acid functional group, which serves as the primary ionizable center within the molecular structure. Computational predictions estimate a potentiometric acidity constant value of 1.78 ± 0.10, indicating relatively strong acidic character compared to simple aliphatic carboxylic acids. This enhanced acidity results from electron-withdrawing effects of the thiazole ring system and bromine substituents, which stabilize the conjugate base through inductive and resonance mechanisms.

The electron-deficient nature of the thiazole ring, amplified by bromine substitution at positions 2 and 5, significantly influences the ionization behavior of the carboxylic acid group. These electron-withdrawing substituents increase the positive character of the carboxyl carbon, facilitating proton dissociation and lowering the potentiometric acidity constant value. The positioning of bromine atoms creates a cumulative inductive effect that transmits electron density withdrawal through the aromatic system to the carboxylic acid functionality.

pH-dependent behavior analysis indicates that this compound exists predominantly in its ionized form under physiological pH conditions (pH 7.4), given the predicted potentiometric acidity constant value. This ionization behavior influences solubility characteristics, with the ionic form typically exhibiting enhanced aqueous solubility compared to the neutral molecular form. The degree of ionization also affects intermolecular interactions, potentially influencing binding affinity in biological systems or coordination behavior with metal ions.

Comparative analysis with related thiazole carboxylic acids demonstrates that the dual bromine substitution pattern significantly enhances acidic strength relative to unsubstituted or monosubstituted analogs. The predicted potentiometric acidity constant value of 1.78 positions this compound among moderately strong organic acids, comparable to certain benzoic acid derivatives with electron-withdrawing substituents. Understanding these acid-base properties provides essential information for experimental design, particularly in applications involving pH-sensitive reactions or separations based on ionization state differences.

Propriétés

IUPAC Name |

2,5-dibromo-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2NO2S/c5-2-1(3(8)9)7-4(6)10-2/h(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJOOXANOAMTJPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=N1)Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653411 | |

| Record name | 2,5-Dibromo-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943735-44-2 | |

| Record name | 2,5-Dibromo-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943735-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromo-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dibromo-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Mode of Action

It is known that thiazole derivatives can interact with various biological targets, potentially influencing cellular processes.

Biochemical Pathways

Thiazole derivatives are known to possess various biological activities, which suggests that they may interact with multiple biochemical pathways.

Analyse Biochimique

Biochemical Properties

2,5-Dibromothiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of arylthiazolylpiperidine derivatives, which are known to modulate the production of survival motor neuron (SMN) protein . The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes and inhibit specific enzymatic activities.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in the synthesis of proteins and enzymes critical for cell survival and function . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby impacting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, ultimately affecting cellular function. The compound’s ability to form stable complexes with enzymes and proteins is crucial for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere conditions at temperatures between 2-8°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the threshold effects and safe dosage ranges is essential for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of thiazole derivatives. These interactions can affect metabolic flux and the levels of various metabolites within the cell

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding these processes is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it exerts its biochemical effects . Investigating the subcellular localization and its impact on the compound’s activity and function is essential for understanding its mechanism of action.

Activité Biologique

2,5-Dibromothiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Chemical Formula: C4HBr2NO2S

Molecular Weight: 250.92 g/mol

SMILES Notation: C1(=C(SC(=N1)Br)Br)C(=O)O

InChI Key: InChI=1S/C4HBr2NO2S/c5-2-1(3(8)9)7-4(6)10-2/h(H,8,9)

The presence of bromine atoms in its structure enhances its reactivity and biological activity, particularly in interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Its electrophilic nature allows it to form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or modulation of enzymatic activities.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown significant inhibitory effects against various bacterial and fungal strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.25 µg/mL |

| Escherichia coli | 12.5 µg/mL |

| Aspergillus fumigatus | 10 µg/mL |

| Klebsiella pneumoniae | 8 µg/mL |

These results indicate that the compound exhibits potent antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Research has also explored the anticancer potential of thiazole derivatives. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by disrupting mitotic processes and affecting tubulin dynamics.

A study reported an IC50 value for this compound against human cancer cell lines as follows:

| Cell Line | IC50 (µM) |

|---|---|

| U2OS (osteosarcoma) | 0.5 |

| MCF-7 (breast cancer) | 0.03 |

| HeLa (cervical cancer) | 0.1 |

These findings suggest that the compound may be effective in targeting cancer cells while sparing normal cells .

Case Studies

- Antimicrobial Efficacy Study : A comparative study assessed the efficacy of various thiazole derivatives against common pathogens. The results indicated that compounds with halogen substitutions exhibited enhanced antimicrobial properties compared to their non-halogenated counterparts .

- Cytotoxicity Assessment : A detailed investigation into the cytotoxic effects of this compound on different cancer cell lines revealed a dose-dependent response, emphasizing its potential as a chemotherapeutic agent .

Applications De Recherche Scientifique

Biological Applications

Anticancer Activity

Recent studies have highlighted the potential of DBTCA as an inhibitor of IκB Kinase (IKK), which plays a crucial role in the NF-κB signaling pathway associated with cancer progression. In vitro assays demonstrated that derivatives of DBTCA exhibited significant growth inhibition and apoptosis induction in various cancer cell lines. For instance, one study reported an IC₅₀ value of 4.75 μM for DBTCA against IKKβ, indicating potent activity compared to other known inhibitors .

Mechanism of Action

The mechanism involves the inhibition of IKKα and IKKβ, leading to reduced NF-κB activation, which is essential for tumor cell survival and proliferation. The presence of the thiazole ring enhances the compound's ability to interact with these kinases .

Inhibition of Transglutaminases

DBTCA has been identified as a novel inhibitor of transglutaminases, enzymes involved in various biological processes including cell adhesion and apoptosis. Inhibiting these enzymes can have therapeutic implications in conditions such as cancer and neurodegenerative diseases. Patents have been filed detailing methods for synthesizing DBTCA derivatives that enhance transglutaminase inhibition, suggesting its utility in drug development .

Material Science

Photoelectric Materials

DBTCA has potential applications in material science, particularly in the development of photoelectric materials due to its unique electronic properties derived from the thiazole structure. Research indicates that compounds like DBTCA can be utilized in organic photovoltaic cells to improve efficiency and stability .

Case Study 1: Anticancer Activity

A series of experiments conducted on Jurkat T cells treated with various concentrations of DBTCA showed a clear dose-dependent relationship between DBTCA concentration and cell viability reduction. The results indicated that at concentrations above 4 μM, significant apoptosis was induced as measured by caspase activation assays.

Case Study 2: Transglutaminase Inhibition

In a study evaluating the effects of DBTCA on transglutaminase activity, researchers observed that DBTCA significantly inhibited enzyme activity at concentrations ranging from 10 to 50 μM. This inhibition was quantified using a fluorometric assay that measured substrate conversion rates.

Comparaison Avec Des Composés Similaires

Carboxylic Acid vs. Ester Derivatives

- This compound exhibits higher polarity and water solubility compared to its ester counterparts (ethyl and methyl carboxylates) due to the ionizable carboxylic acid group. This property makes it more suitable for aqueous-phase reactions or as a precursor for hydrophilic drug candidates .

- Ethyl/Methyl esters (e.g., Ethyl 2,5-dibromothiazole-4-carboxylate) are lipophilic and often used in organic solvents for Suzuki-Miyaura couplings or as protecting groups during multi-step syntheses .

Bromine Substitution Patterns

- Unlike 2,5-dibromo-4-methyl-1,3-thiazole, which lacks a carboxylic acid group, this compound can undergo direct conjugation with amines or alcohols, enabling rapid diversification of its structure .

- The nitro-amine derivative 4-methyl-5-nitrothiazol-2-amine diverges significantly in reactivity, as its nitro group facilitates reduction reactions to form amine intermediates, a pathway unavailable to brominated analogs .

Méthodes De Préparation

Starting from 2,5-Dibromothiazole

A common approach involves selective lithiation of 2,5-dibromothiazole followed by carboxylation:

- Lithium-Bromo Exchange:

n-Butyllithium (n-BuLi) is slowly added to 2,5-dibromothiazole suspended in an inert solvent under cryogenic conditions (e.g., -78 °C). This step selectively generates the lithiated intermediate at the 4-position of the thiazole ring. - Carboxylation:

The lithiated intermediate is then quenched with carbon dioxide (CO2) to introduce the carboxylic acid group at the 4-position, yielding this compound. - Workup:

Acidification and extraction steps isolate the desired carboxylic acid product.

This method allows for regioselective functionalization due to the controlled lithiation and is supported by analogous procedures in the literature for related dibromothiazoles.

Bromination of Thiazole-4-carboxylic Acid Derivatives

An alternative method involves bromination of thiazole-4-carboxylic acid or its esters:

- Starting Material: Ethyl 2-bromothiazole-4-carboxylate or similar esters.

- Bromination: Using tetrabromomethane (CBr4) and strong bases such as lithium diisopropylamide (LDA) at low temperatures (-78 °C), selective bromination at the 5-position can be achieved.

- Hydrolysis: The ester is then hydrolyzed under basic conditions (e.g., NaOH in methanol at 0 °C) to yield the free carboxylic acid.

- Isolation: Acidification precipitates the product, which is filtered and dried.

This approach is exemplified by the synthesis of 2-bromo-4-thiazolecarboxylic acid and can be adapted for dibrominated analogues.

Detailed Research Findings and Data

Reaction Conditions and Yields

Solubility and Formulation Notes

- The compound’s solubility can be enhanced using co-solvents such as DMSO, PEG300, and Tween 80 in a stepwise manner, ensuring clarity before adding subsequent solvents. This is relevant for in vivo formulations.

- Molecular weight and molarity calculations are critical for preparing stock solutions at desired concentrations, as detailed in formulation tables.

Analytical and Purification Techniques

- Crystallization: Used to purify intermediates and final products, often from toluene or ethyl acetate.

- Chromatography: Preparative thin-layer chromatography (prep-TLC) and column chromatography are employed to isolate pure compounds after reaction workups.

- Spectroscopic Analysis: LC-MS and NMR confirm molecular identity and purity. For example, LC-MS m/z for the compound is observed at 208.0 (M+2H).

Summary Table of Preparation Routes

| Route | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Lithiation + CO2 Carboxylation | Selective lithiation, CO2 quench | High regioselectivity, clean reaction | Requires cryogenic conditions, air/moisture sensitive reagents |

| Bromination + Ester Hydrolysis | Bromination with CBr4, base hydrolysis | High yield for monobromo analogues, mild hydrolysis | Bromination selectivity can be challenging, lower yields for dibromo |

| Direct Bromination | LDA and CBr4 bromination at low temp | Straightforward reagents | Lower yields, sensitive to conditions |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,5-dibromothiazole-4-carboxylic acid, and what are the critical parameters affecting yield?

- Methodology : A common approach involves bromination and carboxylation of thiazole precursors. For example, bromination of thiazole derivatives under controlled conditions (e.g., using Br₂ in acetic acid) followed by carboxylation via reflux with CO₂ or carbonylation agents. Critical parameters include reaction temperature (typically 80–100°C), stoichiometric control of brominating agents, and purification via recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity .

- Data Insight : Yields vary between 50–70% depending on solvent choice (e.g., DMSO vs. acetic acid) and reaction duration (12–18 hours) .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Methodology : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm bromine substitution patterns and carboxylic acid functionality.

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 600–700 cm⁻¹ (C-Br stretches) .

- Elemental Analysis : To verify molecular formula (C₄HBr₂NO₂S) and purity .

Q. What are the typical reactivity patterns of this compound in nucleophilic substitution reactions?

- Methodology : The bromine atoms at positions 2 and 5 are susceptible to substitution. For example, coupling with amines or thiols under Pd-catalyzed conditions (e.g., Suzuki-Miyaura reactions) or nucleophilic displacement with alkoxides. The carboxylic acid group can be esterified or converted to amides via activation with EDC/HOBt .

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized to minimize side products like dehalogenated byproducts?

- Methodology :

- Use inert atmospheres (N₂/Ar) to prevent oxidative debromination.

- Optimize solvent polarity (e.g., DMF for better bromide ion stabilization).

- Monitor reaction progress via HPLC to identify intermediate degradation products .

- Data Contradiction : Some studies report higher yields in acetic acid, while others favor DMSO; this may relate to bromine solubility and intermediate stability .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) for derivatives of this compound be resolved?

- Methodology :

- Perform 2D NMR (COSY, HSQC) to assign overlapping signals.

- Compare computational predictions (DFT-based NMR chemical shift calculations) with experimental data.

- Use X-ray crystallography to resolve ambiguities in regiochemistry .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Density Functional Theory (DFT) to model transition states and activation energies for Pd-catalyzed couplings.

- Molecular docking studies to assess steric effects of the carboxylic acid group on catalyst accessibility .

Q. How does the electron-withdrawing carboxylic acid group influence the regioselectivity of electrophilic substitutions on the thiazole ring?

- Methodology :

- Comparative studies with non-carboxylated analogs (e.g., 2,5-dibromothiazole) using nitration or sulfonation reactions.

- Hammett plots to correlate substituent effects with reaction rates .

Q. What strategies are employed to functionalize this compound for use in metal-organic frameworks (MOFs) or drug-discovery scaffolds?

- Methodology :

- Coordination via the carboxylic acid group to metal nodes (e.g., Zn²⁺, Cu²⁺) for MOF synthesis.

- Derivatization to amides or esters for improved bioavailability in medicinal chemistry applications .

Methodological Considerations

- Data Validation : Cross-validate synthetic yields and spectral data across multiple batches and analytical platforms (e.g., LC-MS vs. GC-MS) to ensure reproducibility .

- Contradiction Resolution : When literature reports conflicting melting points or spectral peaks, re-examine purification protocols (e.g., recrystallization solvents) or consider polymorphism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.